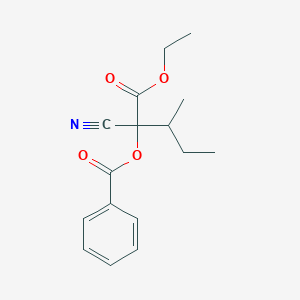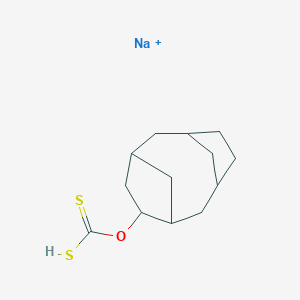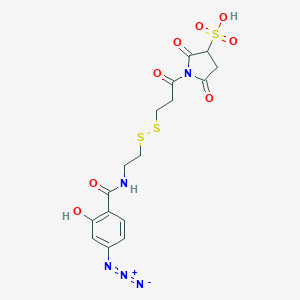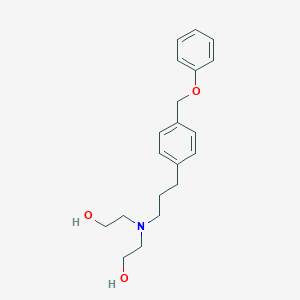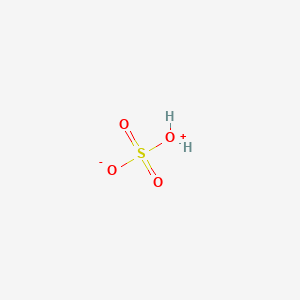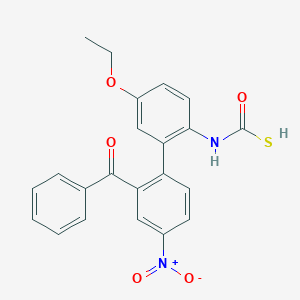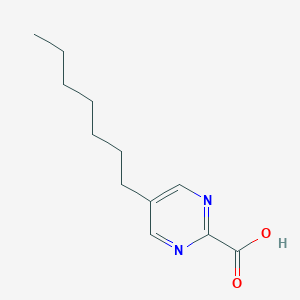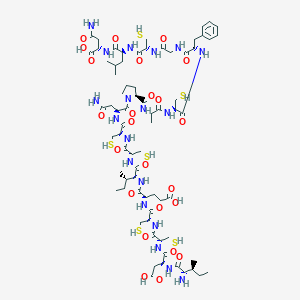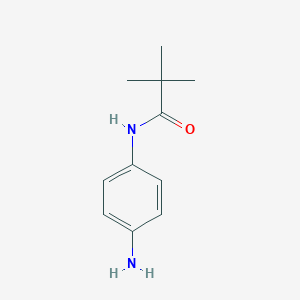
N-(4-aminophenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-2,2-dimethylpropanamide involves several steps, starting from basic precursors to the final compound. One of the versatile reagents for preparing similar compounds with variable second-coordination spheres involves reductive amination reactions in the presence of sodium cyanoborohydride, yielding a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2,2-dimethylpropanamide and related compounds has been determined by X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was determined, highlighting the crystallographic parameters and demonstrating the reaction outcomes (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
N-(4-Aminophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the fluorescence enhancement of related structures through N-phenyl substitutions demonstrates the "amino conjugation effect," affecting the photochemical behavior (Yang et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to N-(4-Aminophenyl)-2,2-dimethylpropanamide, such as hydrogen bonding patterns and crystallographic studies, provide insights into their stability and interactions. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-(4-Aminophenyl)-2,2-dimethylpropanamide, can be inferred from studies on similar compounds. These properties are influenced by the compound's structure, substitution patterns, and interaction with other molecules, revealing potential applications and synthesis pathways (Ghorab et al., 2017).
Aplicaciones Científicas De Investigación
-
Field: Electronics
- Application : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistor (rGO-FET) .
- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
- Results : The hybrids of porphyrin and rGO can make positive impacts on the rGO-FET’s electronic performances .
-
Field: Textile Industry
- Application : Mono azo dye derivatives having Quinazolin-4(3H)-one, 4,4’-(1,3,4-Oxadiazole-2,5-diyl) dianiline and 2,4,6-Trichloro-1,3,5-triazine moieties are used for the exhaust dyeing of silk, wool and cotton fiber .
- Method : The title dyes were synthesized from reactions of diazonium salts of 3-(4-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylquinazolin-4(3H)-one with various cyanurated coupling components .
- Results : The dyes showed good to moderate affinity to cotton, wool and silk fiber .
-
Field: Polymer Science
Safety And Hazards
This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBPZUVCJMMOLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398880 |
Source


|
| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide | |
CAS RN |
104478-93-5 |
Source


|
| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
